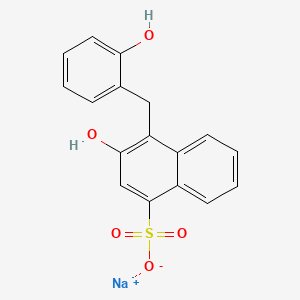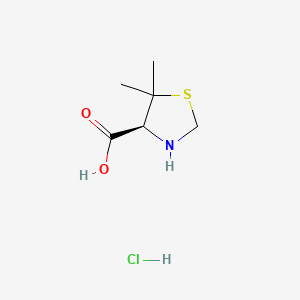
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester: is an organosulfur compound with a complex structure It is a derivative of ethanethioic acid, where the sulfur atom is bonded to a propyl group substituted with an acetylamino and ethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester typically involves multiple steps:
Formation of the Acetylamino Intermediate: The starting material, 2-ethoxyaniline, is acetylated using acetic anhydride to form 2-ethoxyacetanilide.
Introduction of the Propyl Group: The acetylated intermediate undergoes a Friedel-Crafts alkylation with 1-bromopropane in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propyl group.
Thioester Formation: The final step involves the reaction of the propylated intermediate with ethanethioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired thioester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfur atom.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester involves its interaction with molecular targets through its reactive sulfur atom. This can lead to the formation of covalent bonds with thiol groups in proteins or enzymes, thereby inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetic Acid: An organosulfur compound with a similar structure but lacks the complex substituents found in ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester.
Ethanethioic Acid, S-propyl Ester: A simpler ester derivative with a propyl group attached to the sulfur atom.
Ethanethioic Acid, S-[2-(acetylamino)ethyl] Ester: Another derivative with an acetylaminoethyl group.
Uniqueness
This compound is unique due to its complex structure, which includes both acetylamino and ethoxyphenyl groups
Eigenschaften
CAS-Nummer |
90060-70-1 |
|---|---|
Molekularformel |
C15H21NO3S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
S-[3-(5-acetamido-2-ethoxyphenyl)propyl] ethanethioate |
InChI |
InChI=1S/C15H21NO3S/c1-4-19-15-8-7-14(16-11(2)17)10-13(15)6-5-9-20-12(3)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
NBYXNDGFBZLAMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CCCSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)



